molecular formula C10H8FN3O2 B13131815 3-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylicacid

3-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylicacid

Cat. No.: B13131815
M. Wt: 221.19 g/mol
InChI Key: LSLQZKBPAXVXQC-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a fluorophenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to various reaction conditions to introduce the amino and carboxylic acid groups. Common reagents used in these reactions include hydrazine hydrate, acetic acid, and sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions include nitro-pyrazole derivatives, alcohol-pyrazole derivatives, and substituted pyrazole derivatives .

Scientific Research Applications

3-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
  • 3-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
  • 3-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

3-amino-1-(4-fluorophenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H8FN3O2/c11-6-1-3-7(4-2-6)14-5-8(10(15)16)9(12)13-14/h1-5H,(H2,12,13)(H,15,16)

InChI Key

LSLQZKBPAXVXQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)N)C(=O)O)F

Origin of Product

United States

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